(1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

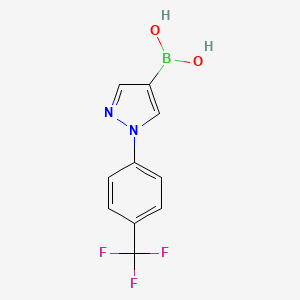

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is in the development of anticancer agents. Studies have demonstrated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Journal of Medicinal Chemistry examined the effects of various boronic acids on cancer cell lines. The results indicated that (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid exhibited significant inhibition of cell proliferation in breast cancer cells, with an IC50 value lower than that of traditional chemotherapeutics .

Materials Science

Functionalization of Graphitic Materials

Another significant application is in the functionalization of multi-layer graphitic materials (MLG). The compound serves as a source of aryl radicals, facilitating the covalent attachment of functional groups to the graphitic surface. This process enhances the material's properties for use in sensors and electronic devices.

Data Table: Characterization Techniques for Functionalized MLG

| Technique | Purpose | Findings |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Determine elemental composition | Confirmed successful functionalization with trifluoromethyl groups |

| Raman Spectroscopy | Assess structural integrity | Observed changes indicating increased sp3 hybridization |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology | Revealed uniform distribution of functional groups |

Organic Synthesis

Reactions and Catalysis

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is also utilized in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions. Its boronic acid functionality allows it to participate effectively in cross-coupling reactions, leading to the formation of biaryl compounds which are valuable in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling Reaction

In a recent experiment, researchers utilized this compound to couple aryl halides with phenolic compounds. The reaction conditions were optimized for temperature and catalyst choice, resulting in high yields of the desired biaryl products. The trifluoromethyl substitution was found to enhance selectivity towards specific coupling partners .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

類似化合物との比較

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substituents attached to the phenyl ring.

1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds have a similar pyrazole structure but with different substituents, leading to variations in their chemical and biological properties.

Uniqueness: The presence of the trifluoromethyl group in (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it a valuable compound for developing new drugs and materials with enhanced performance.

生物活性

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors.

- Molecular Formula : C10H8BF3N2O2

- Molecular Weight : 255.99 g/mol

- CAS Number : 2225178-71-0

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group, which enhances its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have indicated that compounds similar to (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid exhibit notable antiproliferative activity against various cancer cell lines. For instance, research on related pyrazole derivatives has shown effective inhibition of cell proliferation in K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines, with some compounds displaying low micromolar GI50 values .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 5 | Induction of apoptosis via PARP cleavage |

| Compound B | MV4-11 | 3 | Activation of caspase pathways |

| Compound C | MCF-7 | 7 | Inhibition of PCNA expression |

The biological activity of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid may involve:

- PARP Inhibition : Inducing poly(ADP-ribose) polymerase (PARP) cleavage is crucial in the apoptotic pathway.

- Caspase Activation : Activation of initiator caspases leads to the execution phase of apoptosis.

- Microtubule Disruption : Fragmentation of microtubule-associated proteins suggests involvement in autophagy and cell cycle arrest .

Case Studies

One notable study involved the synthesis and evaluation of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also induced significant apoptotic markers after treatment periods ranging from 24 to 72 hours .

Additional Biological Activities

Beyond antiproliferative effects, some derivatives have shown promise as anti-inflammatory agents. For example, related compounds demonstrated comparable anti-inflammatory activity to established drugs like Indomethacin, indicating a broader therapeutic potential .

特性

IUPAC Name |

[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-1-3-9(4-2-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWBBNAEFNIHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。